molecular formula C₅H₂D₂N₄S B1142901 1,9-Dideuteriopurine-6-thione CAS No. 82677-93-8

1,9-Dideuteriopurine-6-thione

Cat. No.: B1142901
CAS No.: 82677-93-8
M. Wt: 154.19
InChI Key:
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Description

1,9-Dideuteriopurine-6-thione is a deuterium-labeled derivative of 6-Mercaptopurine, a purine analogue widely used as an antileukemic and immunosuppressive agent . The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dideuteriopurine-6-thione typically involves the incorporation of deuterium into the 6-Mercaptopurine molecule. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents under specific conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,9-Dideuteriopurine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,9-Dideuteriopurine-6-thione is extensively used in scientific research, including:

Mechanism of Action

1,9-Dideuteriopurine-6-thione exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This inhibits DNA and RNA synthesis, resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Dideuteriopurine-6-thione’s deuterium labeling makes it unique for pharmacokinetic studies, allowing precise tracking and analysis in biological systems .

Properties

IUPAC Name

1,9-dideuteriopurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVAUDGFNGKCSF-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)N=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N1C=NC2=C1N=CN(C2=S)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801010121
Record name 6-Mercaptopurine-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801010121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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